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molecular formula C12H24N2O2 B8545521 1-(1-Hydroxy-2-methylpropan-2-yl)-3,3,5,5-tetramethylpiperazin-2-one CAS No. 71620-93-4

1-(1-Hydroxy-2-methylpropan-2-yl)-3,3,5,5-tetramethylpiperazin-2-one

Cat. No. B8545521
M. Wt: 228.33 g/mol
InChI Key: HBGOTNTZEOHFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642383B2

Procedure details

Following the procedure described in Example 1C, 80 g (0.5 moles) of 2-(2-amino-2-methyl-propylamino)-2-methyl-propan-1-ol are reacted with 90 g (0.75 moles) of chloroform and 444 ml of acetone in the presence of 114 g (2.85 moles) of sodium hydroxide in 114 ml of water.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
444 mL
Type
reactant
Reaction Step Two
Quantity
114 g
Type
reactant
Reaction Step Two
Name
Quantity
114 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:11])([CH3:10])[CH2:3][NH:4][C:5]([CH3:9])([CH3:8])[CH2:6]O.[CH:12](Cl)(Cl)Cl.[CH3:16][C:17]([CH3:19])=O.[OH-:20].[Na+].[OH2:22]>>[OH:20][CH2:6][C:5]([N:4]1[CH2:16][C:17]([CH3:19])([CH3:12])[NH:1][C:2]([CH3:11])([CH3:10])[C:3]1=[O:22])([CH3:9])[CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
NC(CNC(CO)(C)C)(C)C
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
444 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
114 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
114 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCC(C)(C)N1C(C(NC(C1)(C)C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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